Pictilisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Investigating the Effects of Pictilisib on Cancer Cell Lines

One primary application of Pictilisib in research is studying its effects on various cancer cell lines. Scientists can use Pictilisib to investigate its ability to:

- Suppress cancer cell growth: Researchers can measure the proliferation rate of cancer cells treated with Pictilisib compared to untreated controls. This helps assess the drug's effectiveness in inhibiting cell division [].

- Induce cell death (apoptosis): Studies can evaluate whether Pictilisib triggers programmed cell death pathways in cancer cells, leading to their elimination [].

- Alter cell signaling pathways: By analyzing the protein expression and activity levels within cancer cells treated with Pictilisib, researchers can understand how the drug affects various signaling cascades involved in cancer progression [].

These investigations using cell lines provide valuable insights into Pictilisib's potential as an anti-cancer agent and its mechanisms of action.

Exploring Combination Therapies with Pictilisib

Another exciting area of research involves exploring the efficacy of Pictilisib in combination with other therapeutic strategies. Scientists can combine Pictilisib with:

- Chemotherapy: Studies investigate whether Pictilisib can enhance the effectiveness of traditional chemotherapy drugs, potentially leading to improved treatment outcomes [].

- Targeted therapies: Combining Pictilisib with other targeted drugs that act on different points within cancer signaling pathways might create a synergistic effect, leading to more potent tumor suppression [].

- Immunotherapy: Research explores if Pictilisib can modulate the immune system to better recognize and attack cancer cells, potentially boosting the efficacy of immunotherapy approaches.

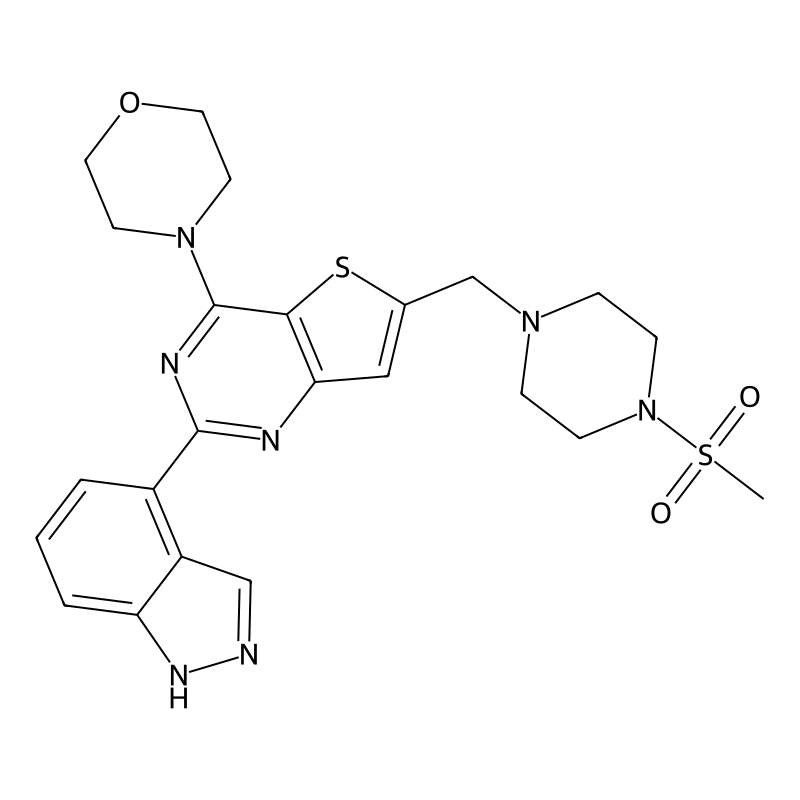

Pictilisib, also known as GDC-0941, is a selective and potent inhibitor of class I phosphatidylinositol 3-kinase, developed by Genentech. It is an orally bioavailable small molecule designed to target the phosphatidylinositol 3-kinase pathway, which plays a crucial role in various cellular processes such as growth, survival, and metabolism. The chemical formula for pictilisib is C23H27N7O3S2, with a molecular weight of approximately 513.64 g/mol .

As mentioned previously, Pictilisib acts as a PI3Kα/δ inhibitor. The PI3K pathway is a crucial signaling cascade involved in cell growth, proliferation, and survival. When growth factors bind to their receptors on the cell surface, they activate PI3K. This enzyme phosphorylates phosphatidylinositol (PI) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a second messenger molecule. PIP3 recruits and activates downstream signaling proteins like AKT, which ultimately promote cell growth and proliferation.

Pictilisib disrupts this process by binding to the ATP-binding pocket of PI3Kα/δ, preventing ATP from binding and inhibiting its activity. Consequently, PIP3 production is reduced, leading to the inactivation of AKT and ultimately hindering cancer cell growth and survival [].

- Formation of Thieno[3,2-d]pyrimidine: The initial step involves synthesizing the thieno-pyrimidine core through cyclization reactions.

- Substitution Reactions: Various substituents are introduced to the thieno-pyrimidine framework to enhance its potency and selectivity towards phosphatidylinositol 3-kinase.

- Final Modifications: The final product is obtained through purification processes such as crystallization or chromatography to ensure high purity suitable for biological testing .

Pictilisib has shown significant biological activity in various preclinical and clinical studies. It effectively inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. For instance, studies have demonstrated that pictilisib can enhance the antitumor effects of other chemotherapeutic agents like doxorubicin, particularly in osteosarcoma models . Additionally, it has been reported to suppress phosphorylated AKT levels significantly in patients with tumors harboring PI3K pathway alterations .

Pictilisib is primarily investigated for its applications in oncology, particularly for treating solid tumors such as breast cancer, non-Hodgkin's lymphoma, and advanced solid tumors. Clinical trials have assessed its efficacy both as a monotherapy and in combination with other anticancer agents. Its ability to modulate the PI3K pathway makes it a promising candidate for targeting cancers with specific genetic alterations related to this pathway .

Interaction studies have revealed that pictilisib can significantly alter metabolic parameters in patients, including increases in plasma insulin and glucose levels. These changes are indicative of its effects on insulin signaling pathways due to PI3K inhibition . Furthermore, pharmacokinetic studies show that pictilisib has a favorable profile with dose-proportional absorption and a terminal elimination half-life ranging from 13.1 to 24.1 hours .

Pictilisib belongs to a class of compounds known as phosphatidylinositol 3-kinase inhibitors. Several other compounds share similar mechanisms but differ in their selectivity and potency:

| Compound Name | Selectivity | Potency | Clinical Status |

|---|---|---|---|

| Idelalisib | Selective for delta isoform | High | Approved for chronic lymphocytic leukemia |

| Copanlisib | Pan-class I inhibitor | Moderate | Approved for follicular lymphoma |

| Buparlisib | Pan-class I inhibitor | Moderate | Under clinical investigation |

| Alpelisib | Selective for alpha isoform | High | Approved for breast cancer |

Pictilisib is unique due to its broad inhibition across class I isoforms of phosphatidylinositol 3-kinase while maintaining high oral bioavailability and a favorable pharmacokinetic profile compared to some of its counterparts .

Discovery and Synthesis

Pictilisib originated from collaborative efforts between the Cancer Research UK Cancer Therapeutics Unit, Ludwig Institute for Cancer Research, and Genentech. Initial work identified thienopyrimidine derivatives as potent PI3K inhibitors, leading to the synthesis of GDC-0941 (later renamed pictilisib) in 2008. The compound’s optimization focused on improving isoform selectivity and oral bioavailability, culminating in its designation as a clinical candidate in 2009.

Nomenclature Evolution

| Synthetic Route | Key Features | Scale/Yield |

|---|---|---|

| First-generation route (enabling process) | Multikilogram API production for GLP and initial GMP | Multikilogram scale |

| Second-generation route (improved process) | Late-stage development optimization | Improved efficiency |

| Thienopyrimidine core synthesis | Common core with GDC-0980 (apitolisib) | Not specified |

| Aminoalkylation method | Efficient synthesis of key intermediates | Not specified |

| Radiolabeling synthesis ([11C]-pictilisib) | Single-step radiosynthesis with [11C]-methyl iodide | 33.7 ± 9.3% decay-corrected yield |

Multikilogram Scale Synthesis Considerations

The transition from laboratory-scale synthesis to multikilogram production requires comprehensive evaluation of multiple factors affecting process scalability, economic viability, and environmental sustainability [1] [2] [10]. The development of pictilisib manufacturing processes exemplifies best practices in pharmaceutical process development, incorporating advanced catalyst systems and optimized reaction conditions.

Catalyst Selection and Optimization

A critical aspect of large-scale pictilisib synthesis involves the strategic selection of catalytic systems for key bond-forming reactions. The synthesis of intermediate compounds utilizes Suzuki-Miyaura cross-coupling reactions, where catalyst choice significantly impacts both economic and operational considerations [10].

The development team evaluated both palladium-based and nickel-based catalytic systems for the crucial cross-coupling step between substrates leading to key intermediates [10]. Palladium dichloride bis(triphenylphosphine) (PdCl2(PPh3)2) initially served as the standard catalyst, but nickel nitrate hexahydrate with triphenylphosphine (Ni(NO3)2·6H2O/PPh3) emerged as the preferred system for large-scale operations [10].

The nickel-based catalyst system demonstrated several advantages for multikilogram synthesis. The nickel precatalyst achieved a 79% yield of the tetrahydropyran-protected intermediate, while requiring significantly lower catalyst loading of 0.03 mol% [10]. The economic benefits are substantial, with nickel nitrate hexahydrate costing approximately $15 per mole compared to the considerably higher cost of palladium catalysts [10].

Impurity Management and Catalyst Removal

Large-scale synthesis necessitates efficient strategies for impurity removal and catalyst recovery. The nickel-catalyzed process offers significant advantages in this regard, as residual nickel can be easily removed through aqueous ammonia washes followed by crystallization [10]. This contrasts with palladium-catalyzed processes, which require expensive scavengers such as Florisil and Thio-Silica, along with large volumes of organic solvents for effective metal removal [10].

Solvent Optimization and Waste Reduction

Multikilogram synthesis requires careful consideration of solvent usage and waste generation. The optimized processes incorporate solvent recycling strategies and minimize the use of hazardous materials [10]. The selection of reaction media balances efficiency, safety, and environmental impact, with particular attention to solvent recovery and reuse potential.

Formylation of Lithium Triarylmagnesiate Under Non-cryogenic Conditions

The formylation of lithium triarylmagnesiate intermediates represents a significant advancement in the synthetic methodology for pictilisib and related compounds [11] [12]. This approach addresses the practical limitations associated with traditional cryogenic formylation procedures while maintaining high efficiency and selectivity.

Non-cryogenic Reaction Conditions

Traditional formylation reactions involving organometallic intermediates typically require extremely low temperatures, often below -78°C, to maintain the stability of reactive intermediates and ensure selective product formation [11] [12]. The development of non-cryogenic conditions, operating at -20°C, represents a substantial improvement in operational practicality and energy efficiency [11] [12].

The non-cryogenic formylation utilizes lithium triarylmagnesiate complexes as key intermediates, which demonstrate enhanced thermal stability compared to conventional organometallic reagents [12]. This increased stability allows for the conduct of formylation reactions at higher temperatures while preserving reaction selectivity and yield.

Mechanistic Considerations

The formylation mechanism involves the nucleophilic attack of the triarylmagnesiate complex on formylating agents, typically involving formic acid derivatives or related electrophilic carbon sources [12]. The lithium triarylmagnesiate structure provides enhanced nucleophilicity while maintaining sufficient stability for practical synthetic operations.

The reaction proceeds through the formation of a carbon-carbon bond between the aromatic carbon of the triarylmagnesiate and the formyl carbon, resulting in the introduction of the aldehyde functionality at the desired position [12]. The selectivity of this transformation is crucial for maintaining the substitution pattern required for subsequent synthetic steps.

Process Advantages

The implementation of non-cryogenic formylation conditions offers several practical advantages for large-scale synthesis. The reduced cooling requirements significantly decrease energy consumption and operational complexity [11] [12]. Additionally, the higher reaction temperature improves reaction rates, potentially reducing overall process time and increasing throughput.

The enhanced operational temperature range also improves the reliability of temperature control systems and reduces the risk of equipment failure associated with extreme cooling requirements [11] [12]. This increased operational robustness is particularly valuable for multikilogram synthesis campaigns where process reliability is paramount.

Substrate Scope and Limitations

The non-cryogenic formylation methodology demonstrates broad applicability to various triaryl substrates relevant to pictilisib synthesis [12]. The reaction tolerates a range of electronic and steric environments, allowing for the functionalization of complex aromatic systems while maintaining high levels of regioselectivity.

However, certain substrate limitations exist, particularly for highly electron-deficient aromatic systems that may exhibit reduced nucleophilicity [12]. The optimization of reaction conditions, including the choice of lithium triarylmagnesiate preparation and formylating agent, may be required for challenging substrates.

Table 5: Formylation Under Non-cryogenic Conditions

| Parameter | Details |

|---|---|

| Temperature conditions | Non-cryogenic conditions (-20°C vs. typical cryogenic) |

| Reagent system | Lithium triarylmagnesiate intermediate |

| Reaction type | Formylation reaction |

| Substrate | Triaryl intermediate compounds |

| Advantages | Simplified operational procedures, cost reduction |

| Process improvement | Enhanced safety and practical scalability |

Purification Techniques and Quality Control

The production of pharmaceutical-grade pictilisib requires sophisticated purification methodologies and comprehensive quality control systems to ensure consistent product quality and regulatory compliance [7] [8] [13] [14] [15]. The purification strategies must address both chemical impurities and physical form characteristics while maintaining scalability for commercial production.

High-Performance Liquid Chromatography Methods

High-performance liquid chromatography serves as the primary analytical and preparative tool for pictilisib purification and quality assessment [7] [8] [16]. Multiple chromatographic methods have been developed to address different purification requirements and analytical objectives.

Semi-preparative high-performance liquid chromatography employs Phenomenex Luna 5 μm C18(2) columns (250 × 10 mm) with ethanol/water mobile phases (43:57 ratio) at flow rates of 2.8 mL/min [7] [8]. This method effectively separates pictilisib from synthetic byproducts and enables the isolation of high-purity material for pharmaceutical applications.

Analytical high-performance liquid chromatography utilizes similar column specifications with ultraviolet detection at 254 nm for quantitative analysis [7] [8] [15]. The retention time for pictilisib under these conditions is approximately 14.05 minutes, providing reliable identification and quantification capabilities [7] [8].

Crystallization and Solid-State Purification

Crystallization represents a critical purification step for achieving pharmaceutical-grade pictilisib with appropriate physical properties [10] [13]. The crystallization process must be carefully controlled to ensure consistent crystal form, particle size distribution, and chemical purity.

The selection of crystallization solvents and conditions significantly impacts the final product characteristics. Suitable organic solvents, including dimethyl sulfoxide and dimethyl formamide, demonstrate good solubility for pictilisib, enabling effective recrystallization procedures [15]. The crystallization process typically involves controlled cooling and seeding strategies to promote the formation of the desired crystal form.

Spectroscopic Characterization Methods

Comprehensive spectroscopic analysis ensures the structural integrity and purity of pictilisib throughout the purification process [13] [17] [15]. Multiple analytical techniques provide complementary information about molecular structure, purity, and physical properties.

Ultraviolet-visible spectroscopy reveals characteristic absorption maxima at 213, 260, and 319 nm, providing fingerprint identification and concentration determination capabilities [15]. These spectroscopic parameters serve as key quality control criteria for batch release and stability monitoring.

Nuclear magnetic resonance spectroscopy, including both proton and carbon-13 measurements, confirms structural integrity and identifies potential impurities [5] [6]. The complex aromatic and aliphatic proton patterns of pictilisib provide detailed structural information for quality assessment.

Mass spectrometry confirms the molecular weight (513.6 g/mol) and molecular formula (C23H27N7O3S2) while detecting trace impurities and degradation products [13] [15]. Electrospray ionization mass spectrometry typically shows the molecular ion peak with high accuracy, enabling confident identification.

Quality Control Specifications

Pharmaceutical-grade pictilisib must meet stringent quality specifications for chemical purity, physical properties, and stability characteristics [13] [14] [15]. Chemical purity requirements typically specify ≥98% to ≥99% purity by high-performance liquid chromatography analysis [13] [14] [15].

For radiolabeled pictilisib used in research applications, radiochemical purity must exceed 95% as determined by analytical high-performance liquid chromatography [7] [8]. The specific activity for [11C]-pictilisib typically ranges from 52.2 ± 17.0 GBq/μmol, indicating high incorporation efficiency of the radioactive label [7] [8].

Storage conditions require maintenance at -20°C under sealed, dry conditions to ensure long-term stability [15] [18]. These storage requirements prevent degradation and maintain pharmaceutical quality throughout the product shelf life.

Advanced Analytical Methods

Sophisticated analytical techniques support comprehensive quality characterization of pictilisib [17] [19]. Mass spectrometry-based metabolomics provides insights into cellular uptake and metabolic transformation, while glycomics analysis reveals impacts on cellular glycosylation patterns [17].

Thermal analysis methods, including differential scanning calorimetry and thermogravimetric analysis, characterize thermal stability and phase transitions [19]. These analyses support formulation development and storage condition optimization.

Table 2: Purification Techniques for Pictilisib

| Technique | Application | Mobile Phase/Conditions |

|---|---|---|

| High-performance liquid chromatography (HPLC) | General purification and analysis | Various (method dependent) |

| Semi-preparative HPLC | Radiolabeled compound separation | EtOH/H2O: 43/57 |

| Analytical HPLC | Quality control and purity assessment | EtOH/H2O: 43/57, flow rate: 2.8 ml/min |

| Crystallization | Final product isolation | Suitable solvents for crystallization |

| Column chromatography | Intermediate purification | 8% MeOH in DCM |

| Aqueous extraction methods | Residual catalyst removal | Aqueous ammonia wash |

Table 3: Quality Control Parameters for Pictilisib

| Parameter | Specification/Value | Analytical Method |

|---|---|---|

| Radiochemical purity | >95% (for [11C]-pictilisib) | Analytical HPLC |

| Chemical purity | ≥98% to ≥99% | HPLC, spectroscopic methods |

| Specific activity | 52.2 ± 17.0 GBq/μmoL | Radioactivity measurement |

| UV/Vis characteristics | λmax: 213, 260, 319 nm | UV/Vis spectroscopy |

| Molecular formula | C23H27N7O3S2 | Mass spectrometry |

| Molecular weight | 513.6 g/mol | Mass spectrometry |

| Storage conditions | -20°C, sealed, dry conditions | Standard pharmaceutical storage |

Table 6: Analytical and Characterization Methods

| Analytical Technique | Purpose | Typical Conditions/Parameters |

|---|---|---|

| High-performance liquid chromatography (HPLC) | Purity assessment, separation, quantification | C18 columns, gradient elution, UV detection at 254 nm |

| Mass spectrometry (MS) | Molecular weight confirmation, structural elucidation | ESI-MS, accurate mass determination |

| Nuclear magnetic resonance (NMR) | Structural characterization, purity assessment | 1H NMR, 13C NMR in deuterated solvents |

| Infrared spectroscopy (IR) | Functional group identification | KBr pellets, 4000-400 cm⁻¹ range |

| UV-Visible spectroscopy | Chromophore characterization, concentration determination | λmax at 213, 260, 319 nm |

| X-ray crystallography | Solid-state structure determination | Single crystal structure analysis |

| Thermal analysis | Thermal stability assessment | DSC, TGA analysis |

| Elemental analysis | Elemental composition verification | CHN analysis |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Transferases (EC2)

Phosphotransferase [EC:2.7.1.-]

PIK3C [HSA:5290 5291 5293] [KO:K00922]

Other CAS

Wikipedia

Dates

2: Keegan NM, Gleeson JP, Hennessy BT, Morris PG. PI3K inhibition to overcome endocrine resistance in breast cancer. Expert Opin Investig Drugs. 2018 Jan;27(1):1-15. doi: 10.1080/13543784.2018.1417384. Epub 2018 Jan 6. Review. PubMed PMID: 29252036.

3: Langhans J, Schneele L, Trenkler N, von Bandemer H, Nonnenmacher L, Karpel-Massler G, Siegelin MD, Zhou S, Halatsch ME, Debatin KM, Westhoff MA. The effects of PI3K-mediated signalling on glioblastoma cell behaviour. Oncogenesis. 2017 Nov 29;6(11):398. doi: 10.1038/s41389-017-0004-8. PubMed PMID: 29184057.

4: Yang W, Hosford SR, Traphagen NA, Shee K, Demidenko E, Liu S, Miller TW. Autophagy promotes escape from phosphatidylinositol 3-kinase inhibition in estrogen receptor-positive breast cancer. FASEB J. 2018 Jan 3:fj201700477R. doi: 10.1096/fj.201700477R. [Epub ahead of print] PubMed PMID: 29127189.

5: Soria JC, Adjei AA, Bahleda R, Besse B, Ferte C, Planchard D, Zhou J, Ware J, Morrissey K, Shankar G, Lin W, Schutzman JL, Dy GK, Groen HJM. A phase IB dose-escalation study of the safety and pharmacokinetics of pictilisib in combination with either paclitaxel and carboplatin (with or without bevacizumab) or pemetrexed and cisplatin (with or without bevacizumab) in patients with advanced non-small cell lung cancer. Eur J Cancer. 2017 Nov;86:186-196. doi: 10.1016/j.ejca.2017.08.027. Epub 2017 Oct 6. PubMed PMID: 28992562.

6: Suh KJ, Sung JH, Kim JW, Han SH, Lee HS, Min A, Kang MH, Kim JE, Kim JW, Kim SH, Lee JO, Kim YJ, Lee KW, Kim JH, Bang SM, Im SA, Lee JS. EGFR or HER2 inhibition modulates the tumor microenvironment by suppression of PD-L1 and cytokines release. Oncotarget. 2017 Jul 12;8(38):63901-63910. doi: 10.18632/oncotarget.19194. eCollection 2017 Sep 8. PubMed PMID: 28969039; PubMed Central PMCID: PMC5609971.

7: Chen J, Guo J, Cui X, Dai Y, Tang Z, Qu J, Raj JU, Hu Q, Gou D. The Long Noncoding RNA LnRPT Is Regulated by PDGF-BB and Modulates the Proliferation of Pulmonary Artery Smooth Muscle Cells. Am J Respir Cell Mol Biol. 2018 Feb;58(2):181-193. doi: 10.1165/rcmb.2017-0111OC. PubMed PMID: 28915060.

8: Zeng SX, Zhu Y, Ma AH, Yu W, Zhang H, Lin TY, Shi W, Tepper CG, Henderson PT, Airhart S, Guo JM, Xu CL, deVere White RW, Pan CX. The Phosphatidylinositol 3-Kinase Pathway as a Potential Therapeutic Target in Bladder Cancer. Clin Cancer Res. 2017 Nov 1;23(21):6580-6591. doi: 10.1158/1078-0432.CCR-17-0033. Epub 2017 Aug 14. PubMed PMID: 28808038; PubMed Central PMCID: PMC5668181.

9: Leong S, Moss RA, Bowles DW, Ware JA, Zhou J, Spoerke JM, Lackner MR, Shankar G, Schutzman JL, van der Noll R, Voest EE, Schellens JHM. A Phase I Dose-Escalation Study of the Safety and Pharmacokinetics of Pictilisib in Combination with Erlotinib in Patients with Advanced Solid Tumors. Oncologist. 2017 Dec;22(12):1491-1499. doi: 10.1634/theoncologist.2017-0090. Epub 2017 Aug 10. PubMed PMID: 28798270; PubMed Central PMCID: PMC5728021.

10: Lu T, Fraczkiewicz G, Salphati L, Budha N, Dalziel G, Smelick GS, Morrissey KM, Davis JD, Jin JY, Ware JA. Combining "Bottom-up" and "Top-down" Approaches to Assess the Impact of Food and Gastric pH on Pictilisib (GDC-0941) Pharmacokinetics. CPT Pharmacometrics Syst Pharmacol. 2017 Nov;6(11):747-755. doi: 10.1002/psp4.12228. Epub 2017 Oct 17. PubMed PMID: 28748626; PubMed Central PMCID: PMC5702897.

11: Nathan MR, Schmid P. A Review of Fulvestrant in Breast Cancer. Oncol Ther. 2017;5(1):17-29. doi: 10.1007/s40487-017-0046-2. Epub 2017 May 8. Review. PubMed PMID: 28680952; PubMed Central PMCID: PMC5488136.

12: Dogan T, Gnad F, Chan J, Phu L, Young A, Chen MJ, Doll S, Stokes MP, Belvin M, Friedman LS, Kirkpatrick DS, Hoeflich KP, Hatzivassiliou G. Role of the E3 ubiquitin ligase RNF157 as a novel downstream effector linking PI3K and MAPK signaling pathways to the cell cycle. J Biol Chem. 2017 Sep 1;292(35):14311-14324. doi: 10.1074/jbc.M117.792754. Epub 2017 Jun 27. PubMed PMID: 28655764; PubMed Central PMCID: PMC5582827.

13: Zheng X, Goodwin AF, Tian H, Jheon AH, Klein OD. Ras Signaling Regulates Stem Cells and Amelogenesis in the Mouse Incisor. J Dent Res. 2017 Nov;96(12):1438-1444. doi: 10.1177/0022034517717255. Epub 2017 Jun 23. PubMed PMID: 28644741; PubMed Central PMCID: PMC5652855.

14: Rewcastle GW, Kolekar S, Buchanan CM, Gamage SA, Giddens AC, Tsang KY, Kendall JD, Singh R, Lee WJ, Smith GC, Han W, Matthews DJ, Denny WA, Shepherd PR, Jamieson SMF. Biological characterization of SN32976, a selective inhibitor of PI3K and mTOR with preferential activity to PI3Kα, in comparison to established pan PI3K inhibitors. Oncotarget. 2017 Jul 18;8(29):47725-47740. doi: 10.18632/oncotarget.17730. PubMed PMID: 28537878; PubMed Central PMCID: PMC5564600.

15: Zhan M, Deng Y, Zhao L, Yan G, Wang F, Tian Y, Zhang L, Jiang H, Chen Y. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. J Med Chem. 2017 May 11;60(9):4023-4035. doi: 10.1021/acs.jmedchem.7b00357. Epub 2017 Apr 24. PubMed PMID: 28409639.

16: Masson GR, Maslen SL, Williams RL. Analysis of phosphoinositide 3-kinase inhibitors by bottom-up electron-transfer dissociation hydrogen/deuterium exchange mass spectrometry. Biochem J. 2017 May 16;474(11):1867-1877. doi: 10.1042/BCJ20170127. PubMed PMID: 28381646; PubMed Central PMCID: PMC5544108.

17: Wang Y, Li J, Chen JJ, Gao X, Huang Z, Shen Q. Multifunctional Nanoparticles Loading with Docetaxel and GDC0941 for Reversing Multidrug Resistance Mediated by PI3K/Akt Signal Pathway. Mol Pharm. 2017 Apr 3;14(4):1120-1132. doi: 10.1021/acs.molpharmaceut.6b01045. Epub 2017 Mar 22. PubMed PMID: 28291364.

18: Shi F, Guo H, Zhang R, Liu H, Wu L, Wu Q, Liu J, Liu T, Zhang Q. The PI3K inhibitor GDC-0941 enhances radiosensitization and reduces chemoresistance to temozolomide in GBM cell lines. Neuroscience. 2017 Mar 27;346:298-308. doi: 10.1016/j.neuroscience.2017.01.032. Epub 2017 Jan 29. PubMed PMID: 28147244.

19: Packer LM, Geng X, Bonazzi VF, Ju RJ, Mahon CE, Cummings MC, Stephenson SA, Pollock PM. PI3K Inhibitors Synergize with FGFR Inhibitors to Enhance Antitumor Responses in FGFR2(mutant) Endometrial Cancers. Mol Cancer Ther. 2017 Apr;16(4):637-648. doi: 10.1158/1535-7163.MCT-16-0415. Epub 2017 Jan 23. PubMed PMID: 28119489.

20: Soler A, Figueiredo AM, Castel P, Martin L, Monelli E, Angulo-Urarte A, Milà-Guasch M, Viñals F, Baselga J, Casanovas O, Graupera M. Therapeutic Benefit of Selective Inhibition of p110α PI3-Kinase in Pancreatic Neuroendocrine Tumors. Clin Cancer Res. 2016 Dec 1;22(23):5805-5817. Epub 2016 May 25. PubMed PMID: 27225693; PubMed Central PMCID: PMC5338478.